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molecular formula C8H5N3 B1312013 1H-indazole-5-carbonitrile CAS No. 74626-47-4

1H-indazole-5-carbonitrile

Cat. No. B1312013
M. Wt: 143.15 g/mol
InChI Key: YGBYVNQFNMXDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969343B2

Procedure details

To a suspension of 5-bromo-indazole (2.0 g, 10.2 mmol), Zn(CN)2 (1.4 g, 12.2 mmol), and Xantphos (0.9 g, 1.5 mmol), in DMF (10 mL) and water (0.1 mL) was added Pd2(dba)3 (417 mg, 0.51 mmol) under N2 at rt. The suspension was heated at 150° C. for 1.5 h in the microwave. The solution was filtered and concentrated, and the residue was purified by silica gel chromatography (10-20% MeOH/DCM) to give 350 mg (24%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.62 (2H, s), 8.20 (2H, d, J=8.0 Hz), 10.56 (1H, br s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
417 mg
Type
catalyst
Reaction Step Two
Yield
24%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O.[CH3:54][N:55](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH:7]1[C:8]2[C:4](=[CH:3][C:2]([C:54]#[N:55])=[CH:10][CH:9]=2)[CH:5]=[N:6]1 |f:4.5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C=NNC2=CC1
Name
Quantity
0.9 g
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Zn(CN)2
Quantity
1.4 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
417 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (10-20% MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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